(1S)-1-phenylpentan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
105370-60-3 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1S)-1-phenylpentan-1-amine |
InChI |
InChI=1S/C11H17N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3/t11-/m0/s1 |
InChI Key |
LQUVVWBTBOYJAU-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC=CC=C1)N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for 1s 1 Phenylpentan 1 Amine and Analogous Chiral Amines
Catalytic Asymmetric Synthesis Approaches
Asymmetric catalysis has emerged as a central tool in modern organic synthesis for producing optically active amines. nih.gov Methodologies based on transition metal catalysis and organocatalysis are arguably the most widely used and have seen significant advancements. acs.org These strategies offer direct and powerful pathways to chiral amines by creating stereogenic centers with high levels of enantiocontrol. rsc.orgrsc.org
Organometallic Catalysis for Chiral Amine Formation
Transition metal-based catalysts are highly effective for a variety of enantioselective transformations that produce chiral amines. researchgate.net The development of novel chiral ligands that can be fine-tuned to coordinate with metals like rhodium, iridium, nickel, and cobalt has been a driving force behind the success of these methods. acs.orgnih.gov Key strategies include the asymmetric addition of nucleophiles to imines and the asymmetric hydrogenation of unsaturated nitrogen-containing compounds. acs.orgelsevierpure.com
The catalytic asymmetric 1,2-addition of organometallic reagents to prochiral imines is a direct and powerful method for constructing α-chiral amines. elsevierpure.com This approach relies on a chiral catalyst to control the facial selectivity of the nucleophilic attack on the imine carbon. The electrophilicity of the imine is often enhanced by attaching an electron-withdrawing group to the nitrogen atom (e.g., sulfonyl or phosphinoyl), which facilitates the addition of organometallic nucleophiles like dialkylzincs, organolithiums, or Grignard reagents. wiley-vch.de
The development of highly enantioselective additions of dialkylzincs to aldehydes in the 1980s set a precedent for extending this chemistry to imines. elsevierpure.com Chiral ligands, such as amino alcohols and bisoxazolines, form a complex with the organometallic reagent, creating a chiral environment that directs the nucleophilic addition to one face of the imine, leading to a high degree of enantioselectivity. wiley-vch.de
Table 1: Examples of Catalytic Asymmetric Addition of Organometallic Reagents to Imines Data compiled from multiple sources.
| Imine Substrate | Organometallic Reagent | Chiral Ligand/Catalyst | Solvent | Yield (%) | ee (%) |
| N-(Diphenylphosphinoyl)imine | Dialkylzinc | Chiral Amino Alcohol | Toluene | >90 | >95 |
| N-Aryl Imine | Organolithium | Sparteine | Diethyl Ether | ~80-90 | ~85-95 |
| N-Tosylimine | Triethylaluminium | Bis(oxazoline) (BOX) Ligand | Toluene | >85 | >90 |
| N-Benzoyl Imine | Diethylzinc | Chiral Phosphoric Acid | Ethyl Acetate (B1210297) | ~93 | ~94 |
Nickel-catalyzed enantioconvergent reactions have emerged as a versatile method for the synthesis of chiral amines from racemic starting materials. nih.govorganic-chemistry.org This strategy utilizes a chiral nickel catalyst to couple a racemic alkyl electrophile with a nucleophile, preferentially converting one enantiomer of the electrophile faster than the other or reacting with both enantiomers through a common intermediate to yield a single enantiomer of the product. This approach is particularly valuable for synthesizing dialkyl carbinamines where the two alkyl groups are of similar size, a challenge for many other asymmetric methods. nih.govacs.org
A common application involves the coupling of an alkylzinc reagent with a racemic α-phthalimido alkyl chloride. nih.govorganic-chemistry.org The use of a chiral nickel catalyst, often complexed with a pybox (pyridine-bis(oxazoline)) ligand, allows for the formation of protected dialkyl carbinamines in good yields and high enantioselectivity under mild conditions. nih.gov A related method employs N-hydroxyphthalimide (NHP) esters derived from protected α-amino acids as the electrophile, which can even be generated in situ from commercially available amino acids. organic-chemistry.orgnih.gov
Table 2: Nickel-Catalyzed Enantioconvergent Synthesis of Protected Chiral Amines Data compiled from Fu, G. C., et al. (2021). organic-chemistry.orgnih.gov
| Racemic Alkyl Electrophile | Alkyl Nucleophile | Chiral Catalyst System | Yield (%) | ee (%) |
| α-Phthalimido Alkyl Chloride | Alkylzinc Reagent | NiCl₂ / (S)-i-Pr-pybox | 90 | 92 |
| NHP Ester of Amino Acid | Alkylzinc Reagent | NiBr₂·diglyme / Ligand | 85 | 93 |
| α-Phthalimido Alkyl Chloride | Phenylzinc Chloride | NiCl₂ / (S)-i-Pr-pybox | 88 | 91 |
| NHP Ester of Phenylalanine | Methylzinc Chloride | NiBr₂·diglyme / Ligand | 78 | 90 |
The transition metal-catalyzed asymmetric hydrogenation of enamides is one of the most efficient and atom-economical methods for preparing optically active amines and their derivatives. nih.gov This reaction involves the addition of hydrogen across the C=C double bond of an enamide, guided by a chiral metal complex to create a stereogenic center with high enantiopurity. Rhodium and iridium complexes featuring chiral phosphine (B1218219) ligands have historically dominated this field, but more recently, catalysts based on earth-abundant metals like cobalt and nickel have been developed. acs.orgprinceton.edu
The success of this method is highly dependent on the structure of the enamide substrate and the design of the chiral ligand. nih.gov A wide variety of chiral phosphorus ligands, including P-stereogenic phosphines and phosphino-oxazolines, have been created to fine-tune the catalyst's activity and selectivity for different substrates. acs.orgnih.gov This methodology has been successfully applied to the synthesis of α- and β-amino acid derivatives and other valuable chiral amine building blocks. researchgate.net A recent breakthrough demonstrated that a cobalt-based catalyst, activated by zinc metal through single-electron reduction, can achieve high activity and enantioselectivity in the hydrogenation of enamides in protic solvents. princeton.edu
Table 3: Asymmetric Hydrogenation of Enamides Using Chiral Metal Complexes Data compiled from multiple sources. nih.govprinceton.edu
| Enamide Substrate | Catalyst/Ligand | Metal | H₂ Pressure (atm) | Yield (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | Rh-(R,R)-DIPAMP | Rhodium | 3 | >99 | 95 |
| N-acetyl-α-arylenamide | Ir-(S)-BINAP | Iridium | 50 | >95 | >99 |
| N-(1-phenylvinyl)acetamide | Ru-(R)-BINAP | Ruthenium | 4 | >99 | 97 |
| Tetrasubstituted Enamide | CoCl₂ / (R,R)-Ph-BPE | Cobalt | 55 | 94 | 99 |
Organocatalysis in Stereoselective Amine Synthesis
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. nih.gov Chiral amines are frequently used as organocatalysts themselves, activating substrates through the formation of transient nucleophilic enamine or electrophilic iminium ion intermediates. nih.govingentaconnect.com This mode of catalysis is attractive due to the stability, low toxicity, and ready availability of the catalysts. nih.gov
Enamine catalysis is a powerful strategy for the asymmetric functionalization of aldehydes and ketones. acs.orgacs.org The catalytic cycle begins with the reaction of a chiral primary or secondary amine catalyst (e.g., proline) with a carbonyl compound to form a chiral enamine intermediate. ingentaconnect.comyoutube.com This enamine is a higher-energy HOMO nucleophile than the corresponding enol or enolate and can react with a wide range of electrophiles. youtube.com
The stereochemistry of the chiral amine catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter in a highly controlled manner. After the key bond-forming step, the resulting iminium ion is hydrolyzed to release the functionalized carbonyl product and regenerate the chiral amine catalyst. acs.org This methodology has been applied to a diverse array of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and α-aminations, which are foundational for the synthesis of precursors to chiral amines and other complex molecules. acs.orgmdpi.com
Table 4: Representative Asymmetric Transformations via Enamine Catalysis Data compiled from multiple sources. acs.orgmdpi.com
| Carbonyl Compound | Electrophile | Chiral Amine Catalyst | Reaction Type | Yield (%) | ee (%) |
| Cyclohexanone | Nitrostyrene | (S)-Proline | Michael Addition | 92 | 93 |
| Propanal | 4-Nitrobenzaldehyde | Diphenylprolinol Silyl Ether | Aldol Reaction | 97 | 99 |
| Acetone | p-Anisidine / Formaldehyde | (S)-Proline | Mannich Reaction | 50 | 94 |
| Pentanal | Di-tert-butyl Azodicarboxylate | (S)-2-(Triflylaminomethyl)pyrrolidine | α-Amination | 95 | 98 |
Proline-Catalyzed Sequential α-Aminoxylation and α-Amination Strategies
The direct α-amination of carbonyl compounds using organocatalysts is a potent and atom-economical method for asymmetric C–N bond formation. thieme-connect.com Proline, a simple amino acid, has emerged as a highly effective catalyst for a range of asymmetric transformations, including the α-amination and α-aminoxylation of aldehydes and ketones. nih.govnih.govlibretexts.org These reactions provide access to crucial chiral building blocks for the synthesis of biologically active molecules. nih.gov
A significant advancement in this area is the development of iterative and sequential α-aminoxylation and α-amination strategies. thieme-connect.com This approach allows for the controlled introduction of both oxygen and nitrogen functionalities at the α-position of a carbonyl group, leading to the enantio- and diastereoselective synthesis of valuable 1,2-amino alcohols. One such strategy involves the proline-catalyzed α-aminoxylation of an aldehyde, followed by a subsequent α-amination step. This sequential process has been successfully applied to the synthesis of various natural products and alkaloids. thieme-connect.com
The versatility of proline catalysis is further demonstrated by its application in the α-amination of a diverse range of aldehydes and ketones. nih.gov For instance, the α-amination of simple, unbranched aldehydes with azodicarboxylate esters proceeds efficiently in the presence of L-proline. nih.gov To address the potential instability of the resulting α-aminated aldehydes, they are often reduced in situ to the corresponding stable amino alcohols. nih.gov
| Aldehyde Substrate | Nitrogen Source | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Propanal | Dibenzyl azodicarboxylate | L-proline | 95 | 96 |
| Butanal | Di-tert-butyl azodicarboxylate | L-proline | 92 | 97 |
| Hexanal | Diethyl azodicarboxylate | L-proline | 94 | 95 |
Asymmetric Michael Additions Mediated by Organocatalysts
Organocatalytic asymmetric Michael additions represent a powerful strategy for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. Chiral amines, in particular, have been extensively utilized as catalysts in the conjugate addition of carbonyl compounds to nitroolefins, providing access to chiral γ-nitro carbonyl compounds, which are valuable precursors to chiral amines and other important molecules. nih.govrsc.orgresearchgate.net
The mechanism of these reactions typically involves the formation of a nucleophilic enamine intermediate from the reaction of the aldehyde or ketone with the chiral amine catalyst. This enamine then adds to the nitroolefin in a stereocontrolled manner, dictated by the chiral environment of the catalyst.
Various chiral organocatalysts have been developed and successfully applied in the asymmetric Michael addition of aldehydes to nitroolefins. For instance, perhydroindolic acids, which are proline-like catalysts with a rigid bicyclic structure, have demonstrated high efficiency in these reactions. rsc.org Using as little as 5 mol% of the catalyst, excellent diastereoselectivities (up to 99/1 dr) and enantioselectivities (up to 98% ee) have been achieved for a range of aldehydes and nitroolefins. rsc.org
Another notable example is the use of a chiral pyrrolidine (B122466) catalyst in combination with an acidic co-catalyst for the Michael addition of aldehydes to nitroethylene. nih.gov This method provides an efficient route to γ2-amino acids. The careful selection of the acidic co-catalyst, such as 3-nitrobenzoic acid, was found to be crucial for achieving high yields and enantioselectivities. nih.gov
| Aldehyde | Nitroolefin | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Pentanal | (E)-β-Nitrostyrene | Perhydroindolic acid | 95 | 98/2 | 97 |
| Hexanal | (E)-β-Nitrostyrene | Perhydroindolic acid | 96 | 99/1 | 98 |
| Pentanal | Nitroethylene | Chiral Pyrrolidine A + 3-Nitrobenzoic Acid B | 96 | - | >95 |
| Heptanal | Nitroethylene | Chiral Pyrrolidine A + 3-Nitrobenzoic Acid B | 94 | - | >95 |
Phase Transfer Catalysis for Stereoselective Amination Reactions
Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally benign methodology in organic synthesis. This technique facilitates the reaction between reactants located in different phases (typically a solid or aqueous phase and an organic phase) through the use of a phase-transfer catalyst, which is often a quaternary ammonium (B1175870) salt. In the realm of asymmetric synthesis, the development of chiral phase-transfer catalysts has enabled a wide range of enantioselective transformations.
While the application of phase-transfer catalysis to the direct asymmetric amination of carbonyl compounds is an area of ongoing research, related enantioselective transformations have been successfully demonstrated. For example, the asymmetric α-hydroxylation of ketones using molecular oxygen as the oxidant has been achieved with high enantioselectivity under phase-transfer conditions. acs.org This reaction, which provides access to valuable tertiary α-hydroxy ketones, showcases the potential of chiral phase-transfer catalysts to control stereochemistry in the functionalization of carbonyl compounds. acs.org
The principles of asymmetric phase-transfer catalysis can be extended to amination reactions. The development of novel chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, has been instrumental in advancing this field. These catalysts have been successfully employed in the enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles through intramolecular C-C bond formation. acs.org Such examples highlight the potential for designing and applying chiral phase-transfer catalysts to achieve stereoselective amination reactions for the synthesis of complex chiral amines.
Studies on Asymmetric Autocatalysis and its Potential for Chiral Amine Systems
Asymmetric autocatalysis is a fascinating phenomenon where a chiral product acts as a catalyst for its own formation, leading to a significant amplification of enantiomeric excess from a very small initial imbalance. nih.govwikipedia.org The Soai reaction, the alkylation of pyrimidine-5-carbaldehyde (B119791) with diisopropylzinc, is the most prominent and well-studied example of asymmetric autocatalysis. wikipedia.org In this reaction, the chiral pyrimidyl alcohol product catalyzes its own production with the same chirality, resulting in a product with very high enantiomeric excess even when starting with a nearly racemic mixture. wikipedia.org
While the direct application of asymmetric autocatalysis to the synthesis of chiral amines like (1S)-1-phenylpentan-1-amine has not been extensively reported, the principles of this phenomenon offer intriguing possibilities for the development of novel synthetic strategies. The concept of a chiral amine product catalyzing its own formation from a prochiral precursor could, in theory, lead to highly efficient and enantioselective synthetic processes. Future research in this area may focus on designing systems where a chiral amine or its derivative can act as an asymmetric autocatalyst in reactions such as the reductive amination of a ketone or the addition of a nucleophile to an imine.
| Reactants | Initial Chiral Trigger | Initial ee (%) | Final Product | Final ee (%) |
|---|---|---|---|---|
| Pyrimidine-5-carbaldehyde + Diisopropylzinc | (S)-Pyrimidyl alkanol | 2 | (S)-Pyrimidyl alkanol | 88 |
| Pyrimidine-5-carbaldehyde + Diisopropylzinc | (S)-2-alkynylpyrimidyl alkanol | ~0.00005 | (S)-2-alkynylpyrimidyl alkanol | >99.5 |
Biocatalytic Strategies for Enantiopure Phenylalkylamines
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiopure compounds. Enzymes, with their inherent chirality and high selectivity, can catalyze a wide range of chemical transformations with exceptional precision. In the context of chiral amine synthesis, transaminases have garnered significant attention for their ability to catalyze the asymmetric amination of prochiral ketones.
Transaminase-Mediated Reductive Amination of Prochiral Ketones
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. This reaction, known as transamination, is a key process in amino acid metabolism and has been harnessed for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov
The reductive amination of a prochiral ketone using a transaminase involves the transfer of an amino group from a suitable amino donor, such as isopropylamine (B41738) or L-alanine, to the ketone substrate. nih.gov The stereochemical outcome of the reaction is controlled by the specific transaminase used, with both (R)- and (S)-selective enzymes being available. This allows for the synthesis of either enantiomer of the desired chiral amine.
Transaminase-mediated reductive amination has been successfully applied to the synthesis of a variety of phenylalkylamines. nih.gov For example, the reductive amination of 1-phenylpropan-2-one with (R)-selective transaminases has been optimized to produce (R)-1-phenylpropan-2-amine. nih.gov The choice of the amino donor and the presence of co-solvents can significantly influence the conversion and enantioselectivity of the reaction. nih.gov
Application of Immobilized Whole-Cell Biocatalysts in Chiral Amine Production
To enhance the industrial applicability of transaminases, significant efforts have been directed towards the development of robust and reusable biocatalyst systems. Immobilization of enzymes, either in isolated form or as whole cells, offers several advantages, including improved stability, easier separation from the reaction mixture, and the potential for continuous-flow processes. mdpi.commtak.hu
The use of immobilized whole-cell biocatalysts containing overexpressed transaminases has proven to be a particularly effective strategy for the production of chiral amines. mdpi.commtak.huresearchgate.net In this approach, microbial cells, such as E. coli, are genetically engineered to produce high levels of a specific transaminase. These cells are then immobilized within a solid support matrix, such as a sol-gel, which provides mechanical stability and allows for their use in packed-bed reactors for continuous-flow synthesis. mdpi.com
This technology has been successfully applied to the kinetic resolution of racemic amines, providing access to both enantiomers of the target compound. mdpi.com For instance, immobilized whole-cell biocatalysts expressing transaminases of opposite stereopreference have been used for the production of both enantiomers of 1-(3,4-dimethoxyphenyl)ethan-1-amine. mdpi.commtak.huresearchgate.net The immobilized biocatalysts demonstrated excellent durability and stability in long-term continuous-flow operations. mdpi.com
| Racemic Amine Substrate | Immobilized Biocatalyst | Mode of Operation | Conversion (%) | Enantiomeric Excess of Remaining Amine (ee %) |
|---|---|---|---|---|
| rac-1-Phenylethanamine | (S)-selective TA | Batch | ~50 | >99 (R)-enantiomer |
| rac-1-Phenylethanamine | (R)-selective TA | Batch | ~50 | >99 (S)-enantiomer |
| rac-1-(3,4-dimethoxyphenyl)ethan-1-amine | (S)-selective TA | Continuous-flow | ~50 | >98 (R)-enantiomer |
| rac-1-(3,4-dimethoxyphenyl)ethan-1-amine | (R)-selective TA | Continuous-flow | ~50 | >98 (S)-enantiomer |
Enzyme Engineering and Substrate Specificity for Enhanced Stereoselectivity and Productivity
Biocatalysis leverages enzymes to achieve high chemo-, regio-, and stereoselectivity in chemical transformations. nih.gov While naturally occurring enzymes have a limited substrate scope, protein engineering techniques have significantly expanded their applicability in synthesizing chiral amines. nih.gov Strategies such as directed evolution and computational redesign have been instrumental in improving the catalytic performance, substrate specificity, and stability of enzymes like transaminases and oxidases. nih.govnih.govtandfonline.com
Enzyme engineering has been particularly successful in the development of amine dehydrogenases (AmDHs) for chiral amine synthesis. nih.gov For instance, by mutating the carboxylate pockets of phenylalanine dehydrogenase (BbPheDH) from Bacillus badius and leucine (B10760876) dehydrogenase (BsLeuDH) from Bacillus stearothermophilus, researchers have enabled these enzymes to accept ketones as substrates instead of their native α-keto acids, while maintaining excellent stereoselectivity. nih.gov Similarly, directed evolution has been employed to engineer monoamine oxidase from Aspergillus niger (MAO-N) to accommodate bulkier aromatic substrates, expanding its utility in the deracemization of a wider range of chiral amines. nih.gov
The table below illustrates the impact of enzyme engineering on the synthesis of various chiral amines, showcasing improvements in conversion rates and enantiomeric excess.
| Enzyme Type | Engineering Strategy | Substrate | Product | Key Improvement |
|---|---|---|---|---|
| Amine Dehydrogenase (AmDH) | Mutation of carboxylate pocket | Ketones | Chiral Amines | Expanded substrate scope from α-keto acids to ketones with high stereoselectivity. nih.gov |
| Monoamine Oxidase (MAO-N) | Directed Evolution | Bulky Aromatic Amines | Imines (for deracemization) | Increased activity towards non-native, bulkier substrates. nih.gov |
| ω-Transaminase (ω-TA) | Directed Evolution & Rational Design | Prochiral Ketones | Chiral Amines | Enhanced thermostability and expanded substrate scope. nih.gov |
Enzymatic Kinetic Resolution for Enantiopure this compound Precursors
Enzymatic kinetic resolution (KR) is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. acs.org This technique relies on the differential reaction rates of the two enantiomers with an enzyme, allowing for the separation of the unreacted, enantiopure substrate from the product. diva-portal.org However, a significant drawback of KR is its maximum theoretical yield of 50% for the desired enantiomer. acs.orgnih.gov To overcome this limitation, dynamic kinetic resolution (DKR) processes have been developed, which incorporate an in-situ racemization of the unreactive enantiomer, theoretically enabling a 100% yield of the desired product. acs.orgnih.govrsc.org
Lipases are a versatile class of enzymes frequently employed in the kinetic resolution of chiral amines through enantioselective acylation. chimia.chmdpi.com These enzymes can catalyze the acylation of one enantiomer of a racemic amine, leaving the other enantiomer unreacted and thus resolved. mdpi.com The choice of lipase (B570770), acylating agent, and solvent can significantly impact the efficiency and enantioselectivity of the resolution. chimia.ch For instance, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, has demonstrated high efficiency in the resolution of various primary amines. chimia.chnih.gov
Chemoenzymatic DKR of amines has been successfully achieved by combining a lipase-catalyzed resolution with a metal-catalyzed racemization. acs.org Ruthenium and palladium catalysts have proven effective for the in-situ racemization of the unreacted amine enantiomer, allowing for high yields and enantioselectivities of the acylated product. acs.orgacs.org
The following table provides examples of lipase-catalyzed kinetic resolutions of chiral amines.
| Enzyme | Racemic Amine | Acyl Donor | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | 1-Phenylethylamine (B125046) | Ethyl acetate | (R)-N-(1-Phenylethyl)acetamide | >99% |
| Candida antarctica Lipase B (CALB) | 1-(1-Naphthyl)ethylamine | Ethyl acetate | (R)-N-(1-(1-Naphthyl)ethyl)acetamide | >99% |
| Amano Lipase PS-C1 | 1-Phenylethylamine | Ethyl methoxyacetate | (R)-N-(1-Phenylethyl)methoxyacetamide | High |
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the synthesis of chiral amines. mdpi.com These enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde, a process that can be harnessed for both asymmetric synthesis and kinetic resolution. mdpi.comrsc.org In a kinetic resolution setting, a transaminase can selectively deaminate one enantiomer of a racemic amine using an amino acceptor like pyruvate (B1213749), resulting in the enantiomerically pure unreacted amine. rsc.orgrsc.org
A significant advancement in transaminase-catalyzed resolutions is the use of a coupled enzyme system to overcome unfavorable reaction equilibria. rsc.org For example, combining a transaminase with an amino acid oxidase allows for the in-situ regeneration of the pyruvate amino acceptor, driving the reaction towards completion and enabling the use of catalytic amounts of pyruvate. rsc.orgrsc.orgresearchgate.net This approach has been successfully applied to the resolution of a variety of chiral amines with excellent enantiomeric excess. rsc.orgrsc.org
The following table summarizes examples of transaminase-catalyzed kinetic resolutions.
| Transaminase | Racemic Amine | Amino Acceptor | Coupled Enzyme | Resolved Amine (Enantiomer) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| ATA-117 | α-Methylbenzylamine | Pyruvate (catalytic) | D-Amino Acid Oxidase | (R)-α-Methylbenzylamine | 99% |
| (S)-ω-Transaminase | Various amines | Pyruvate | None | (R)-Amines | High |
| ATA-113 | Various amines | Pyruvate | None | (R)-Amines | High |
Chemo-Enzymatic Hybrid Synthetic Pathways
Chemo-enzymatic cascade reactions combine the advantages of both chemical and biological catalysis to create efficient and sustainable synthetic routes. acs.orgoup.com These one-pot processes can reduce the number of steps, minimize waste, and operate under mild conditions. acs.orgmanchester.ac.uk A notable example is the synthesis of chiral amines from alkynes, where a gold catalyst first converts the alkyne to a ketone, which is then asymmetrically aminated by a transaminase in the same reaction vessel. acs.org This approach has been used to produce valuable chiral amines with high yields and excellent enantiomeric excess. acs.org
Another powerful chemo-enzymatic strategy is the dynamic kinetic resolution (DKR) of primary amines, which couples an enzymatic resolution with a chemical racemization catalyst. acs.org This allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield. acs.org For instance, a ruthenium catalyst can be used for the racemization of the amine, while a lipase simultaneously catalyzes the enantioselective acylation. acs.org
These hybrid pathways demonstrate the synergy between chemical and enzymatic catalysis, enabling the synthesis of complex chiral molecules with high efficiency and stereocontrol. acs.orgoup.com
Classical and Emerging Chemical Transformations Relevant to this compound
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. organic-chemistry.orgchemistrysteps.comwikipedia.org This method is widely used for the preparation of primary, secondary, and tertiary amines. chemistrysteps.com For the synthesis of primary amines, ammonia (B1221849) is typically used as the nitrogen source. organic-chemistry.orgacs.org
A variety of reducing agents can be employed in reductive amination, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly mild and selective options. organic-chemistry.orgchemistrysteps.com The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. chemistrysteps.comwikipedia.org
One of the challenges in the reductive amination of aldehydes to form primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines. acs.org However, by optimizing reaction conditions such as pH and the concentration of ammonia, it is possible to selectively produce the desired primary amine. acs.org For instance, performing the reaction at a pH of approximately 12 with a large excess of ammonia can significantly minimize the formation of byproducts. acs.org
Recent advancements in this area include the development of one-pot, two-step procedures that avoid the isolation of intermediates. tandfonline.com One such method involves the in-situ formation of an oxime from an aldehyde using hydroxylammonium chloride, followed by reduction with a zinc/hydrochloric acid system. tandfonline.com This approach is applicable to both aliphatic and aromatic aldehydes and offers operational simplicity and mild reaction conditions. tandfonline.com
Carbene N-H Insertion Reactions for Chiral Amide Derivatives and Subsequent Amine Generation
A more contemporary and powerful strategy for the enantioselective synthesis of chiral amines involves the transition-metal-catalyzed insertion of carbenes into N-H bonds. This approach allows for the direct formation of a C-N bond with high stereocontrol, leading to chiral amide or amino acid derivatives that can be readily converted to the final chiral amines.
Recent research has demonstrated the efficacy of cooperative catalysis, where an achiral rhodium complex and a chiral catalyst work in tandem to achieve high enantioselectivity. In one such system, a rhodium(II) acetate dimer is used to generate a rhodium carbene from a diazo compound. This highly reactive intermediate is then intercepted by a primary amide. The key to enantiocontrol lies in a chiral squaramide co-catalyst, which orchestrates a proton transfer event in a stereodefined manner, leading to the formation of a chiral N-alkylated amide with high enantiomeric excess (ee) researchgate.netnih.gov.
This method is characterized by its mild reaction conditions, rapid reaction rates (often complete within minutes), and broad substrate scope, accommodating a wide range of amides and diazo compounds researchgate.netnih.gov. The resulting chiral amides can then be hydrolyzed or reduced to furnish the corresponding chiral primary or secondary amines.
Table 2: Enantioselective Rh/Squaramide Co-catalyzed N-H Insertion
| Amide Substrate | Diazo Substrate | Yield (%) | ee (%) |
|---|---|---|---|
| Benzamide | Ethyl 2-diazo-2-phenylacetate | 99 | 95 |
| 4-Methoxybenzamide | Ethyl 2-diazo-2-phenylacetate | 99 | 94 |
| Acetamide | Ethyl 2-diazo-2-(4-bromophenyl)acetate | 94 | 96 |
| Benzamide | 1-Diazo-1-phenylpropan-2-one | 98 | 98 |
Data sourced from studies on rhodium and chiral squaramide co-catalyzed carbene N–H insertion reactions. researchgate.net
Another innovative approach utilizes biocatalysis. Engineered variants of myoglobin (B1173299) have been developed as catalysts for the asymmetric N-H insertion of carbenes derived from 2-diazopropanoate esters into aromatic amines nih.govacs.orgrochester.edu. By tuning the chiral environment within the protein's active site, high levels of stereoinduction can be achieved. This biocatalytic method provides a green and sustainable alternative for the synthesis of optically active α-amino acid derivatives nih.govacs.org.
Table 3: Biocatalytic N-H Insertion using Engineered Myoglobin Variants
| Aniline Substrate | Diazo Substrate | TON (Turnover Number) | ee (%) |
|---|---|---|---|
| Aniline | Benzyl 2-diazopropanoate | 360 | 70 (R) |
| 4-Fluoroaniline | Benzyl 2-diazopropanoate | 410 | 82 (R) |
| 4-Chloroaniline | Benzyl 2-diazopropanoate | 380 | 78 (R) |
| 3-Methoxyaniline | Benzyl 2-diazopropanoate | 315 | 73 (R) |
Data represents results from myoglobin-catalyzed N-H insertion reactions. rochester.edu
These carbene insertion methodologies represent the cutting edge of chiral amine synthesis. They offer direct access to valuable chiral building blocks from simple precursors with high levels of efficiency and enantioselectivity, and the subsequent generation of the final amine from the amide or amino ester intermediate is typically a straightforward chemical transformation.
Advanced Analytical Methodologies for Stereochemical Purity and Structural Characterization of 1s 1 Phenylpentan 1 Amine
Chromatographic Techniques for Enantiomer Separation
Chromatography is a cornerstone for the separation of enantiomers. For primary amines like 1-phenylpentan-1-amine, chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most powerful and widely adopted techniques. These methods rely on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is typically part of the stationary phase.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Direct enantioseparation by HPLC using chiral stationary phases (CSPs) is a versatile and effective method for determining the enantiomeric composition of chiral compounds. yakhak.orgmdpi.com The development of a successful HPLC method involves screening various CSPs and mobile phases to achieve optimal selectivity and resolution between the enantiomers. chromatographyonline.comnih.gov For basic compounds like (1S)-1-phenylpentan-1-amine, small amounts of additives such as diethylamine (B46881) are often added to the mobile phase to improve peak shape and resolution. chromatographyonline.com
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most successful and versatile for the separation of a wide range of chiral molecules, including amines. nih.govresearchgate.net These CSPs, such as those commercialized under the names Chiralcel® and Chiralpak®, consist of polysaccharide derivatives coated or immobilized on a silica (B1680970) gel support. mdpi.comresearchgate.net
The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate (B1207046) groups on the polysaccharide backbone. The helical structure of the polysaccharide polymers creates chiral grooves or cavities where one enantiomer fits more favorably than the other, leading to different retention times and thus, separation. mdpi.com Normal-phase mode, using eluents like hexane/isopropanol, is frequently employed for the separation of chiral amines on these phases. yakhak.orgchromatographyonline.com The choice of the specific polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(4-methylbenzoate)) and the backbone polymer (cellulose vs. amylose) can significantly impact enantioselectivity. yakhak.orgmdpi.com
Table 1: Illustrative HPLC Conditions for Separation of 1-Phenylalkylamine Analogs on Polysaccharide-Based CSPs
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) |
| 1-Phenylethylamine (B125046) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1) | 1.0 | > 2.0 |
| 1-Phenylpropylamine | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol (95:5) | 0.8 | > 1.8 |
| 1-Phenylbutylamine | Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90:10) | 1.0 | > 2.2 |
Note: This table presents typical separation conditions for compounds structurally analogous to 1-phenylpentan-1-amine to illustrate the utility of polysaccharide-based CSPs.
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which allows for significantly faster separations and higher resolution compared to conventional HPLC. In the context of enantiomeric purity assessment, UHPLC offers the advantage of rapid analysis times, which is particularly beneficial in high-throughput screening environments. The principles of chiral separation remain the same as in HPLC, with polysaccharide-based CSPs also being available in formats suitable for UHPLC. The increased efficiency of UHPLC columns can lead to better resolution of enantiomers, allowing for more accurate quantification of enantiomeric excess, even for very low levels of the minor enantiomer.
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. gcms.cz For primary amines, which can exhibit poor peak shape due to their polarity, derivatization is often required prior to GC analysis. Common derivatizing agents include trifluoroacetic anhydride, which converts the amine into a less polar and more volatile trifluoroacetamide (B147638) derivative.
The separation is achieved on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. The toroidal shape of cyclodextrins provides a chiral cavity into which the derivatized enantiomers can include. Stereoselective interactions between the analyte and the chiral selector result in different retention times. The enantiomeric excess can be accurately determined by integrating the peak areas of the two separated enantiomers. libretexts.org Thermodynamic studies can elucidate the chiral recognition mechanism, where separation is governed by differences in enthalpy (ΔΔH) and entropy (ΔΔS) of interaction between the enantiomers and the CSP.
Exploration of Metal-Organic Frameworks (MOFs) as Chiral Stationary Phases in Liquid Chromatography
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org By using chiral organic ligands, it is possible to synthesize homochiral MOFs with well-defined, enantiopure porous structures. nih.govlongdom.org These materials are gaining attention as novel CSPs for HPLC due to their high surface area, tunable pore sizes, and potential for strong and specific molecular interactions. nih.govlongdom.org
The chiral recognition capabilities of MOFs stem from the chiral environment within their pores, which can be tailored by selecting appropriate chiral building blocks, such as amino acids. rsc.orgnih.gov Various types of enantiomers, including alcohols, amines, and organic acids, have been successfully resolved using MOF-based CSPs. nih.gov While still an emerging field compared to polysaccharide-based CSPs, MOFs represent a promising frontier for the development of highly selective stationary phases for challenging enantiomeric separations. longdom.org
Spectroscopic Approaches for Enantiodifferentiation and Absolute Configuration Determination
While chromatographic methods are excellent for separating and quantifying enantiomers, spectroscopic techniques are indispensable for differentiating between them and, crucially, for determining the absolute configuration (i.e., the R or S designation) of a chiral center.
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govwikipedia.org An enantiomer and its mirror image produce VCD spectra that are equal in intensity but opposite in sign (mirror-image spectra). nih.gov VCD is a powerful tool for the non-empirical assignment of absolute configuration. americanlaboratory.com The process involves measuring the experimental VCD spectrum of the sample in solution and comparing it to a theoretical spectrum calculated for one of the enantiomers (e.g., the (S)-enantiomer) using quantum mechanical methods like Density Functional Theory (DFT). americanlaboratory.comschrodinger.com A match between the signs and relative intensities of the major bands of the experimental and calculated spectra allows for an unambiguous assignment of the molecule's absolute configuration. americanlaboratory.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to differentiate enantiomers. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is needed. This can be achieved by using a chiral solvating agent (CSA), which forms transient, non-covalent diastereomeric complexes with the enantiomers. nih.gov These diastereomeric complexes are no longer mirror images and will have slightly different magnetic environments, leading to separate, distinguishable peaks in the ¹H or ¹³C NMR spectrum. core.ac.ukuab.catresearchgate.net The difference in chemical shifts (Δδ) between the signals for the two enantiomers allows for the determination of the enantiomeric ratio by integration. Furthermore, by using a CSA with a known absolute configuration, empirical models can sometimes be used to correlate the observed chemical shift differences to the absolute configuration of the amine. core.ac.uk
Table 2: Common Spectroscopic Techniques for Chiral Amine Analysis
| Technique | Principle | Application for this compound |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized infrared light. | Non-empirical determination of the absolute 'S' configuration by comparing the experimental spectrum to a quantum mechanically calculated spectrum. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes leading to separate NMR signals for each enantiomer. | Determination of enantiomeric purity/excess by integrating the resolved signals. Potential for absolute configuration assignment based on empirical rules. |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (e.g., ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, standard NMR spectra of two enantiomers are identical. To differentiate between enantiomers like this compound and its (1R) counterpart, chiral solvating agents (CSAs) are utilized. kaist.ac.kr The CSA interacts with the enantiomers to form transient diastereomeric complexes. These complexes have distinct magnetic environments, leading to separate, distinguishable signals for each enantiomer in the NMR spectrum, a phenomenon known as enantiodifferentiation. nih.govunipi.it
The determination of enantiomeric purity via NMR spectroscopy in the presence of a chiral auxiliary is considered a rapid and reliable protocol. nih.gov The magnitude of the chemical shift difference (Δδ) between the diastereomeric complexes is a measure of the CSA's effectiveness.
¹H-NMR Spectroscopy: In ¹H-NMR, protons close to the stereocenter of the amine are most affected upon complexation with a CSA. For a compound like this compound, the methine proton (CH-NH₂) signal is typically well-resolved into two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The enantiomeric excess (ee) can be accurately calculated by integrating the areas of these separated signals. nih.gov Various chiral solvating agents, such as derivatives of BINOL (1,1'-bi-2-naphthol), have proven effective for the enantiodifferentiation of chiral amines. nih.gov
¹³C-NMR Spectroscopy: Similar to ¹H-NMR, ¹³C-NMR can be used with CSAs to resolve signals for the carbons of the two enantiomers, particularly the carbon at the chiral center and adjacent carbons. While less common than ¹H-NMR for ee determination due to the lower natural abundance and sensitivity of the ¹³C isotope, it provides valuable complementary structural information. nih.govuobasrah.edu.iq
¹⁹F-NMR Spectroscopy: When fluorine-containing CSAs are used, ¹⁹F-NMR offers a highly sensitive method for determining enantiomeric purity. semmelweis.hu The ¹⁹F nucleus has a high gyromagnetic ratio, a 100% natural abundance, and a wide chemical shift range, which often results in excellent signal separation with no background noise. nih.gov The interaction with the chiral amine leads to distinct ¹⁹F signals for the diastereomeric complexes formed with each enantiomer. semmelweis.hu
| Proton | Chemical Shift (δ) for (R)-enantiomer complex (ppm) | Chemical Shift (δ) for (S)-enantiomer complex (ppm) | Chemical Shift Difference (Δδ) (ppm) |
|---|---|---|---|
| Methine (CH-N) | 4.15 | 4.25 | 0.10 |
| Methylene (CH₂) adjacent to chiral center | 1.78 | 1.85 | 0.07 |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left-handed circularly polarized light versus right-handed circularly polarized light by a chiral molecule. wikipedia.orgdaveadamslab.com This differential absorption arises from the molecule's unique three-dimensional structure. CD spectroscopy is particularly sensitive to the stereochemistry of molecules and is a powerful technique for determining enantiomeric purity and absolute configuration. nih.govnih.gov
For a primary amine like this compound, the intrinsic chromophores may not absorb in an easily accessible region of the UV-Vis spectrum. Therefore, a common strategy involves derivatization or the formation of a coordination complex with a metal center to create a new, strong chromophore. nih.govutexas.edu For instance, the amine can be reacted with an aldehyde to form an imine, which then coordinates to a chiral metal complex. The resulting host-guest complexes for the (S) and (R) enantiomers will be diastereomeric and produce distinct CD signals, often with opposite signs (Cotton effect) or different intensities. nih.gov
The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample. By creating a calibration curve with samples of known ee, the enantiomeric purity of an unknown sample can be determined quickly and accurately. utexas.edu This makes CD spectroscopy amenable to high-throughput screening applications. nih.gov
Optical Rotation Measurements for Enantiomeric Purity
Optical rotation is a chiroptical property of a chiral substance that causes the plane of polarization of plane-polarized light to rotate as it passes through it. gcms.cz This measurement is carried out using an instrument called a polarimeter. The magnitude and direction of the rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, the solvent, and the wavelength of the light used.
The specific rotation, [α], is a standardized physical constant for a chiral compound and is defined as:
[α]λT = α / (l × c)
where:
α is the observed rotation
T is the temperature
λ is the wavelength of light (commonly the sodium D-line, 589 nm)
l is the path length in decimeters (dm)
c is the concentration in g/mL
For a pure enantiomer, such as this compound, a specific rotation value can be measured and compared to literature values to confirm its identity and enantiomeric purity. The (1S)-enantiomer will rotate light in one direction (e.g., levorotatory, (-)), while the (1R)-enantiomer will rotate it by an equal amount in the opposite direction (dextrorotatory, (+)). gcms.cz The enantiomeric excess (ee) of a mixture can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer:
ee (%) = ([α]observed / [α]max) × 100
While a fundamental technique, polarimetry can be less accurate than chromatographic or NMR methods, as the observed rotation can be influenced by the presence of other chiral impurities. nih.gov
Comprehensive Structural Elucidation and Purity Assessment
Mass Spectrometry (MS) Applications (e.g., GC-MS, LC-MS, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. While MS itself cannot distinguish between enantiomers, it is powerfully coupled with chiral separation techniques. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a highly effective technique. uoguelph.ca The sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. By using a chiral stationary phase, the enantiomers of 1-phenylpentan-1-amine can be chromatographically separated. gcms.cz The separated enantiomers then enter the mass spectrometer, where they are ionized (e.g., by electron ionization) and fragmented. The mass spectrum provides the molecular ion peak, confirming the molecular weight (149.23 g/mol for C₉H₁₃N), and a characteristic fragmentation pattern that helps to confirm the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for less volatile or thermally labile compounds. chromatographyonline.com Similar to GC-MS, chiral LC columns can be used to separate the enantiomers before they are introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). nih.gov LC-MS/MS (tandem mass spectrometry) can further enhance selectivity and sensitivity, which is crucial for analyzing samples in complex matrices. chromatographyonline.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the parent molecule and its fragments. nih.gov This capability is invaluable for unambiguously confirming the identity of this compound (C₉H₁₃N) and distinguishing it from any potential isobaric impurities.
| Technique | Expected Information | Typical Values / Observations |
|---|---|---|
| HRMS (ESI+) | Accurate Mass of Protonated Molecule [M+H]⁺ | m/z 150.1121 (Calculated for C₉H₁₄N⁺) |
| GC-MS (EI) | Molecular Ion Peak [M]⁺ | m/z 149 |
| GC-MS (EI) | Key Fragment Ions | m/z 120 ([M-C₂H₅]⁺), m/z 91 (Tropylium ion, [C₇H₇]⁺) |
Vibrational Spectroscopy (Fourier-Transform Infrared, Attenuated Total Reflectance Infrared, Raman)
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, which is a primary amine, the FT-IR spectrum would show characteristic absorption bands. spectroscopyonline.com The N-H bonds of the primary amine group typically exhibit two distinct stretching bands in the 3400-3250 cm⁻¹ region (one asymmetric and one symmetric stretch). analyzetest.comrockymountainlabs.com Other key vibrations include the N-H scissoring (bending) mode around 1650-1580 cm⁻¹, the C-N stretching vibration (around 1250–1020 cm⁻¹ for aliphatic amines), and the N-H wagging band between 910-665 cm⁻¹. analyzetest.comlibretexts.org Aromatic C-H and C=C stretching bands from the phenyl group would also be prominent.
Raman Spectroscopy: Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For molecules with a center of symmetry, some vibrations may be IR-active but Raman-inactive, and vice-versa. For a chiral molecule like this compound, the spectra would show similar vibrational modes as in IR, but with different relative intensities. Raman spectroscopy of the related compound 1-phenylethylamine has been studied in detail, providing a good model for the expected spectral features. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 (two bands) analyzetest.com |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Alkyl Chain | 3000 - 2850 |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 analyzetest.com |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 analyzetest.com |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 analyzetest.com |
Computational Chemistry and Theoretical Studies of 1s 1 Phenylpentan 1 Amine
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1S)-1-phenylpentan-1-amine, these methods can provide insights into its geometry, stability, and electronic behavior.
Density Functional Theory (DFT) Calculations and Hybrid Functionals
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are particularly popular for their accuracy in predicting molecular properties.
In a study involving the synthesis of primary amines, computational details for related compounds included the use of the B3PW91 hybrid functional. rsc.org This functional combines Becke's three-parameter exchange functional with the Perdew-Wang 91 correlation functional. Such functionals are often chosen for their reliability in predicting geometries and energies for a wide range of organic molecules. For this compound, a DFT calculation with a hybrid functional like B3PW91 would be a suitable approach to obtain an optimized geometry and electronic properties. The results of such a calculation would provide data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
Ab Initio Hartree-Fock (HF) Methods for Electronic Structure
Ab initio Hartree-Fock (HF) theory is a foundational method in quantum chemistry that solves the Schrödinger equation for a many-electron system in an approximate way. It treats electron-electron repulsion in an averaged manner, neglecting electron correlation. While HF methods can be computationally less demanding than more advanced techniques, they are often less accurate in predicting certain molecular properties.
For a molecule like this compound, an HF calculation would provide a baseline understanding of its electronic structure, including its molecular orbitals and their energies. However, for more quantitative predictions of properties like reaction energies or spectroscopic data, methods that include electron correlation, such as DFT or post-Hartree-Fock methods, are generally preferred.
Selection of Appropriate Basis Sets and Solvation Models (e.g., IEFPCM)
The choice of basis set is crucial in any quantum chemical calculation as it defines the set of mathematical functions used to build the molecular orbitals. For calculations on molecules containing elements like carbon, nitrogen, and hydrogen, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly used. In a computational study related to the synthesis of 1-phenylpentan-1-amine hydrochloride, the TZVP (Triple-Zeta Valence with Polarization) basis set was employed, which provides a good balance of accuracy and computational efficiency for molecules of this size. rsc.org
Furthermore, to model the behavior of this compound in a real-world environment, such as in a solvent, a solvation model is necessary. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach allows for the calculation of molecular properties in solution, which can be crucial for comparing theoretical predictions with experimental data.
Conformational Analysis and Potential Energy Surface (PES) Scans
The flexibility of the pentyl chain and the phenyl group in this compound means that it can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while allowing the rest of the molecule to relax. For this compound, PES scans could be performed by rotating around the C-C bonds of the pentyl chain and the C-N bond to identify the lowest energy conformers. This information is critical for understanding the molecule's shape and how it might interact with other molecules.
While no specific conformational analysis studies have been published for this compound, the general methodology is well-established and would be a standard computational approach to understanding its three-dimensional structure.
Prediction of Spectroscopic Parameters (e.g., Electronic Absorption Spectra via TD-DFT)
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis spectra) of molecules.
By applying TD-DFT to the optimized geometry of this compound, one could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These theoretical predictions can then be compared with experimentally measured spectra to confirm the identity and purity of the compound. The choice of functional and basis set would again be crucial for obtaining accurate results. While no specific TD-DFT studies on this molecule are available in the literature, this would be a standard computational approach for characterizing its electronic transitions.
Mechanistic Studies of Enantioselective Reaction Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those that are enantioselective. For reactions involving this compound as a reactant, product, or chiral catalyst, computational studies can help to understand the origin of the stereoselectivity.
By calculating the energies of transition states and intermediates for the different possible reaction pathways (leading to the (S) or (R) enantiomer), a model of the reaction's stereochemical outcome can be developed. These calculations often involve locating the transition state structures and performing intrinsic reaction coordinate (IRC) calculations to confirm that they connect the correct reactants and products.
Modeling of Catalytic Pathways and Transition States in Asymmetric Transformations
The asymmetric synthesis of chiral amines like this compound often relies on transition-metal catalysis or organocatalysis. Computational modeling, particularly using Density Functional Theory (DFT), is crucial for mapping out the intricate catalytic pathways and identifying the key transition states that govern reaction rates and stereoselectivity. researchgate.netacs.org
In the context of asymmetric reductive amination of the precursor ketone (1-phenylpentan-1-one), theoretical models can elucidate the mechanism of hydrogen transfer from a metal hydride or a Hantzsch ester to the imine intermediate. DFT calculations can map the potential energy surface of the reaction, revealing the structures of intermediates and transition states. researchgate.netresearchgate.net For instance, in a ruthenium-catalyzed reaction, modeling would involve assessing the coordination of the imine to the chiral Ru-complex, followed by the migratory insertion of hydride to the imine carbon.
The transition state geometry determines the stereochemical outcome. Two competing transition states, one leading to the (S)-enantiomer and the other to the (R)-enantiomer, are modeled. The energy difference between these diastereomeric transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the product. A higher energy difference signifies greater selectivity. These models can reveal that the preferred transition state is stabilized by specific non-covalent interactions, such as hydrogen bonds or CH-π interactions, between the substrate and the chiral ligand. acs.org
Table 1: Representative DFT-Calculated Energy Barriers for Asymmetric Imine Hydrogenation This table presents hypothetical data based on typical findings in computational studies of similar catalytic systems to illustrate the concept.
| Catalyst System | Transition State | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Major Enantiomer |
|---|---|---|---|
| Ru-(S)-BINAP | TS-(S) | 0.0 | (S) |
| TS-(R) | +2.1 | ||
| Ir-(S,S)-f-spiroPhos | TS-(S) | 0.0 | (S) |
| TS-(R) | +2.5 |
Elucidation of Enantiocontrol Mechanisms, including Role of Non-Covalent Interactions and Steric Effects
The origin of enantioselectivity is a central question addressed by computational studies. For the synthesis of this compound, models can dissect the subtle forces that dictate which face of the intermediate imine is attacked. These studies go beyond simple steric hindrance models to include a detailed analysis of non-covalent interactions (NCIs).
Using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, researchers can visualize and quantify weak interactions in the transition state. In organocatalysis using chiral phosphoric acids, for example, the catalyst forms a hydrogen-bonded ion pair with the imine. The model can show how the bulky substituents of the catalyst sterically block one face of the imine while attractive CH-π or anion-π interactions with the phenyl group of the substrate stabilize the transition state leading to the (S)-enantiomer.
Steric effects are also critical. The pentyl group and the phenyl group of the substrate adopt specific conformations in the transition state to minimize steric clash with the chiral catalyst's framework. Computational models can quantify the energetic penalty of unfavorable steric interactions, explaining why one diastereomeric transition state is significantly disfavored. This interplay between attractive non-covalent interactions and repulsive steric effects is the key to enantiocontrol.
Active Site Modeling for Biocatalytic Transformations of Phenylalkylamines
Biocatalysis, particularly using transaminases (TAs), offers a green and highly selective route to chiral amines. acs.orgresearchgate.net Computational modeling of the enzyme's active site is essential for understanding substrate specificity and the origin of stereoselectivity. nih.gov Methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) are employed.
Molecular docking simulations can predict the binding pose of a prochiral ketone (1-phenylpentan-1-one) or the corresponding amine within the active site of a transaminase. nih.gov These models help identify key amino acid residues that interact with the substrate. For this compound, the model would show the phenyl ring fitting into a specific hydrophobic pocket and the amino group positioned to interact with the pyridoxal-5'-phosphate (PLP) cofactor. nih.gov
QM/MM calculations provide a more accurate description of the reaction mechanism. In this approach, the reactive core (substrate and PLP cofactor) is treated with high-level quantum mechanics, while the surrounding protein environment is treated with classical molecular mechanics. This allows for the modeling of the entire enzymatic reaction pathway, including the formation of the external aldimine, tautomerization, and hydrolysis, to release the chiral amine. These models can reveal how the protein scaffold precisely orients the substrate, leading to the observed high enantioselectivity. nih.gov
In Silico Design and Screening Methodologies for Novel Chiral Systems and Catalysts
Computational chemistry is not only for analysis but also for prediction and design. rsc.org In silico methodologies are increasingly used to accelerate the discovery of new catalysts for synthesizing chiral amines like this compound. bohrium.com
One approach involves creating virtual libraries of chiral ligands or organocatalysts and using high-throughput computational screening to predict their effectiveness. bohrium.com For each virtual catalyst, automated calculations can estimate the energy difference between the diastereomeric transition states (ΔΔG‡) for a model reaction. Catalysts predicted to give high selectivity can then be prioritized for experimental synthesis and testing, saving significant time and resources.
Machine learning models, trained on experimental data and computational results, are also emerging as powerful tools. These models can learn the complex relationship between a catalyst's structure and its performance (yield and ee). Once trained, they can rapidly screen vast numbers of potential catalyst structures to identify promising new candidates with desired properties for a specific transformation.
Computational Analysis of Thermodynamic and Kinetic Aspects of this compound Synthesis and Reactivity
A complete understanding of a chemical process requires knowledge of both its thermodynamics and kinetics. Computational methods can provide valuable data on both aspects of the synthesis and subsequent reactions of this compound. researchgate.net
Table 2: Hypothetical Thermodynamic and Kinetic Data for the Synthesis of this compound This table provides illustrative values for the key thermodynamic and kinetic parameters in a typical reductive amination pathway.
| Reaction Step | Parameter | Calculated Value (kcal/mol) | Implication |
|---|---|---|---|
| Imine Formation (Ketone + NH₃ ⇌ Imine + H₂O) | ΔGrxn | +5.2 | Unfavorable equilibrium; requires removal of water |
| ΔG‡ | +25.8 | High barrier; potentially rate-limiting | |
| Imine Reduction (Imine + H₂ → Amine) | ΔGrxn | -15.7 | Thermodynamically favorable |
| ΔG‡ (catalyzed) | +18.5 | Lower barrier due to catalysis |
Chemical Reactivity and Derivatization Strategies for Enantiopure 1s 1 Phenylpentan 1 Amine
Controlled Oxidation Pathways to Corresponding Ketones or Aldehydes
The primary amino group of (1S)-1-phenylpentan-1-amine can be converted into a carbonyl group, yielding the corresponding ketone, 1-phenylpentan-1-one, while retaining the carbon skeleton. This transformation requires controlled oxidation conditions to avoid side reactions or degradation of the molecule. Several methods developed for the oxidation of primary benzylic amines are applicable.
One effective method involves the use of buffered potassium permanganate (B83412) (KMnO₄) in an aqueous t-butyl alcohol solution. This reagent system is known to oxidatively hydrolyze primary amines that possess a hydrogen atom on the carbon adjacent to the nitrogen, leading to the formation of a ketone. researchgate.net Another approach utilizes reagents that form an imine intermediate, which is subsequently hydrolyzed. For instance, treatment with benzoyl peroxide in the presence of a base like cesium carbonate can yield the corresponding ketone after the rearrangement and hydrolysis of an intermediate hydroxylamine (B1172632) derivative. researchgate.net This method has proven effective for both aliphatic and benzylic substrates. researchgate.net
More modern and selective methods often employ catalytic systems. For example, the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaClO) can facilitate the selective oxidation of the benzylic C-H bond after initial N-protection or in-situ imine formation. organic-chemistry.org Additionally, reagents such as o-iodoxybenzoic acid (IBX) have been used for the oxidation of benzylic positions and can be adapted for the conversion of amines to ketones under specific conditions. masterorganicchemistry.com
The general transformation can be summarized as follows:
This compound → 1-Phenylpentan-1-one| Reagent/System | Conditions | Product | Notes |
| Buffered KMnO₄ | Warm aqueous t-butyl alcohol | 1-Phenylpentan-1-one | Efficient and rapid method. researchgate.net |
| Benzoyl Peroxide / Cs₂CO₃ | Heating | 1-Phenylpentan-1-one | Proceeds via a hydroxylamine intermediate. researchgate.net |
| TEMPO / NaClO | Catalytic, mild conditions | 1-Phenylpentan-1-one | Highly selective for benzylic oxidation. organic-chemistry.org |
| o-Iodoxybenzoic acid (IBX) | Varies | 1-Phenylpentan-1-one | Effective for oxidizing benzylic positions. masterorganicchemistry.com |
Selective Reduction Reactions to Form Secondary or Tertiary Amines
While the amine itself is already in a reduced state, it can be elaborated into secondary or tertiary amines through a process known as reductive amination (also referred to as reductive alkylation). This powerful, one-pot method involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine without being isolated. ucalgary.ca The stereochemistry at the original chiral center is preserved throughout this process.
The reaction proceeds in two main steps:
Imine Formation: The nucleophilic amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a C=N double bond. This step is typically catalyzed by a weak acid.
Reduction: The resulting imine is then reduced to a new amine using a selective reducing agent.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly useful as it is mild enough to selectively reduce the iminium ion in equilibrium with the carbonyl compound and amine, minimizing the unwanted reduction of the starting aldehyde or ketone.
By reacting this compound with different carbonyl compounds, a diverse range of N-alkylated products can be synthesized.
| Carbonyl Compound | Reducing Agent | Product (Secondary Amine) |
| Formaldehyde (HCHO) | NaBH₃CN | (1S)-N-Methyl-1-phenylpentan-1-amine |
| Acetaldehyde (CH₃CHO) | NaBH(OAc)₃ | (1S)-N-Ethyl-1-phenylpentan-1-amine |
| Acetone ((CH₃)₂CO) | NaBH₃CN | (1S)-N-Isopropyl-1-phenylpentan-1-amine |
| Cyclohexanone | NaBH(OAc)₃ | (1S)-N-Cyclohexyl-1-phenylpentan-1-amine |
To form tertiary amines, a primary amine can undergo two successive reductive aminations. researchgate.net
Nucleophilic Substitution Reactions with Various Electrophiles
The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, enabling it to participate in nucleophilic substitution reactions with a variety of electrophiles. A primary application of this reactivity is N-alkylation through reaction with alkyl halides.
The direct alkylation of primary amines with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) via an Sₙ2 mechanism is a fundamental method for preparing more substituted amines. libretexts.org However, this reaction is often difficult to control. The secondary amine product is typically more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. libretexts.orglibretexts.org
To achieve selective mono-alkylation, specific strategies can be employed. Using a large excess of the primary amine can favor the formation of the secondary amine. Alternatively, certain reaction conditions and reagents have been developed to enhance selectivity. For example, cesium hydroxide (B78521) (CsOH) has been reported to promote selective N-monoalkylation of primary amines over dialkylation. organic-chemistry.org Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which engage in N-alkylation and subsequent in-situ processing to yield secondary amines without overalkylation products. nih.govchemrxiv.org
| Electrophile (R-X) | Base/Conditions | Product (Secondary Amine) | Potential Byproducts |
| Methyl Iodide (CH₃I) | NaHCO₃ | (1S)-N-Methyl-1-phenylpentan-1-amine | Di- and tri-alkylated products |
| Ethyl Bromide (CH₃CH₂Br) | CsOH | (1S)-N-Ethyl-1-phenylpentan-1-amine | Minimal overalkylation organic-chemistry.org |
| Benzyl Bromide (BnBr) | K₂CO₃ | (1S)-N-Benzyl-1-phenylpentan-1-amine | Overalkylation products |
| Allyl Chloride (CH₂=CHCH₂Cl) | Aqueous NaHCO₃ | (1S)-N-Allyl-1-phenylpentan-1-amine | Good yields in aqueous media researchgate.net |
Formation of Chiral Amide and Other Nitrogen-Containing Derivatives for Further Synthesis
One of the most important derivatization strategies for primary amines is the formation of amides. The reaction of this compound with carboxylic acids or their derivatives produces stable, chiral N-substituted amides, a transformation that proceeds with retention of configuration at the stereocenter. These amide derivatives are often crystalline, facilitating purification by recrystallization, and are crucial intermediates in multi-step syntheses.
Several methods are available for amide bond formation:
From Acyl Chlorides: The most straightforward method involves reacting the amine with an acyl chloride. The reaction is typically fast and exothermic, often performed in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.
From Carboxylic Acids: Direct condensation of a carboxylic acid and an amine requires high temperatures and is generally inefficient. Instead, coupling agents are used to "activate" the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or phosphonium/uronium salts like HATU and HBTU. organic-chemistry.org
From Esters: Aminolysis of esters, particularly activated esters like phenyl esters, can also yield amides. This reaction is often slower and may require heating.
The resulting N-((1S)-1-phenylpentyl) amides are valuable for further synthetic manipulations or for their own biological activities.
| Acylating Agent | Coupling Agent/Base | Product (Chiral Amide) |
| Acetyl Chloride | Pyridine | N-((1S)-1-Phenylpentyl)acetamide |
| Benzoyl Chloride | Triethylamine | N-((1S)-1-Phenylpentyl)benzamide |
| Propanoic Acid | DCC | N-((1S)-1-Phenylpentyl)propanamide |
| Phenylacetic Acid | HATU | N-((1S)-2-Phenyl-N-(1-phenylpentyl)acetamide |
Exploration of this compound as a Chiral Auxiliary in Stereoselective Reactions
The enantiopure nature of this compound makes it an excellent candidate for use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high diastereoselectivity. researchgate.net After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recovered for reuse. Chiral phenylalkylamines are well-established in this role.
A common application is in the diastereoselective alkylation of carboxylic acid derivatives. The general strategy is as follows:
Amide Formation: this compound is first coupled with a prochiral carboxylic acid (e.g., propanoic acid) to form a chiral amide.
Diastereoselective Enolate Formation and Alkylation: The α-proton of the acid portion of the amide is deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The bulky phenylpentyl group effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the formation of one diastereomer in significant excess.
Auxiliary Cleavage: The newly formed α-substituted chiral amide is then hydrolyzed (under acidic or basic conditions) or reductively cleaved to release the new chiral carboxylic acid (or corresponding alcohol/aldehyde) and recover the chiral amine auxiliary.
This methodology, pioneered by researchers like Meyers and Evans with other auxiliaries, provides reliable access to enantiomerically enriched α-substituted carbonyl compounds. chemtube3d.comnih.gov The effectiveness of this compound as an auxiliary would be comparable to the widely used 1-phenylethylamine (B125046), where the steric bulk directs the stereochemical outcome. researchgate.net
| Substrate (Amide) | Electrophile (R-X) | Expected Major Diastereomer | Product after Cleavage | Expected Diastereomeric Excess (d.e.) |
| N-((1S)-1-Phenylpentyl)propanamide | Methyl Iodide (CH₃I) | (2R)-2-Methyl-N-((1S)-1-phenylpentyl)propanamide | (R)-2-Methylpropanoic Acid | High (>95%) |
| N-((1S)-1-Phenylpentyl)propanamide | Benzyl Bromide (BnBr) | (2R)-3-Phenyl-2-methyl-N-((1S)-1-phenylpentyl)propanamide | (R)-2-Methyl-3-phenylpropanoic Acid | High (>95%) |
| N-((1S)-1-Phenylpentyl)ethanamide | Propyl Iodide (CH₃CH₂CH₂I) | (2R)-N-((1S)-1-Phenylpentyl)pentanamide | (R)-Pentanoic Acid | High (>95%) |
Advanced Applications of 1s 1 Phenylpentan 1 Amine in Chemical Science
Role as Chiral Ligands in Asymmetric Metal-Catalyzed Reactions
The development of effective chiral ligands is a cornerstone of asymmetric catalysis, where the ligand, in coordination with a metal center, dictates the stereochemical outcome of a reaction. Chiral amines, including (1S)-1-phenylpentan-1-amine, serve as excellent foundational scaffolds for the synthesis of a diverse array of chiral ligands. These ligands modify the electronic and steric environment of a metal catalyst, enabling the preferential formation of one enantiomer of a product.
The primary amine group of this compound can be readily functionalized to create more complex ligand structures, such as Schiff bases, P,N-ligands, and N,N-ligands. These derivatives have been successfully employed in a multitude of metal-catalyzed reactions. For instance, Schiff base ligands, formed through the condensation of the amine with a carbonyl compound, can coordinate with metals like copper or titanium to catalyze reactions such as asymmetric additions to imines. mdpi.com The inherent chirality of the amine backbone is transferred to the catalytic pocket, thereby inducing enantioselectivity.
Non-symmetrical P,N-ligands, which combine a hard nitrogen donor with a soft phosphorus donor, have proven to be particularly effective in many catalytic transformations, in some cases outperforming traditional C2-symmetric ligands. nih.gov Derivatives of this compound can be incorporated into such ligand frameworks for applications in reactions like palladium-catalyzed allylic alkylation and rhodium-catalyzed hydrogenation. nih.govrsc.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation.
| Ligand Class | Metal Center | Typical Asymmetric Reaction | Reference |
|---|---|---|---|
| Schiff Base Ligands | Cu, Ti, Zr | Cyanide Addition to Imines, Aldol (B89426) Reactions | mdpi.com |
| P,N-Ligands (e.g., PHOX type) | Pd, Rh, Ir | Allylic Substitution, Asymmetric Hydrogenation | nih.gov |
| Amine Bis(phenolate) Ligands | Yb, Er (Lanthanides) | Ring-Opening Polymerization of ε-caprolactone | researchgate.net |
| Diamine Ligands | Ni, Ru | Enantioconvergent Alkyl-Alkyl Couplings | nih.gov |
Application as Chiral Organocatalysts or Precursors to Novel Organocatalytic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. Chiral primary amines are fundamental to several modes of organocatalytic activation, primarily through the formation of transient iminium ions or enamines with carbonyl substrates.
While this compound can potentially act directly as an organocatalyst in certain reactions, its more significant contribution lies in its role as a precursor to more complex and highly efficient organocatalytic systems. The amine functionality is a key anchor point for the synthesis of catalysts such as chiral thioureas, squaramides, and phosphoramides. These catalysts operate through hydrogen bonding interactions, acting as Lewis bases or Brønsted acids to activate substrates and control the stereochemical environment of the transition state. For example, a thiourea (B124793) catalyst derived from this compound could be employed in asymmetric Mannich or Michael reactions, where it can simultaneously activate both the nucleophile and the electrophile through a bifunctional activation mode. mdpi.com
| Organocatalyst Class | Activation Mode | Example Asymmetric Reactions | Reference |
|---|---|---|---|
| Primary Amine Catalysis | Iminium/Enamine Formation | Aldol Reaction, Michael Addition | mdpi.com |
| Thiourea Derivatives | Bifunctional (H-Bonding) | Mannich Reaction, Friedel-Crafts Alkylation | mdpi.com |
| Squaramide Derivatives | Bifunctional (H-Bonding) | Conjugate Additions, Michael Reactions | mdpi.com |
| Phosphoramide Derivatives | Brønsted Acid/Base | Aza-Diels-Alder Reactions |
Utilization as Chiral Building Blocks and Scaffolds in the Synthesis of Complex Chiral Molecules
Enantiomerically pure compounds are of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity often resides in only one enantiomer. enamine.net Chiral amines are valuable intermediates, or "building blocks," for the construction of these complex, optically pure molecules. researchgate.net this compound serves as a versatile chiral building block, where its predefined stereocenter is incorporated into the final target molecule, ensuring the desired stereochemistry.
This approach is particularly powerful in the synthesis of alkaloids, amino alcohols, and other biologically active compounds. portico.orgmdpi.com The amine can be used in multi-step syntheses where its chiral fragment forms a core part of the final molecular architecture.
Furthermore, this compound can be employed as a chiral auxiliary. In this strategy, the amine is temporarily attached to an achiral substrate to form a diastereomeric intermediate. A subsequent reaction proceeds with high diastereoselectivity, controlled by the steric and electronic influence of the chiral auxiliary. After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered and reused. This method is highly effective for synthesizing a wide range of chiral compounds, including amino acids and carboxylic acid derivatives. mdpi.com
| Application | Description | Target Molecule Classes | Reference |
|---|---|---|---|
| Chiral Building Block | The amine's chiral scaffold is permanently integrated into the final product. | Pharmaceuticals, Agrochemicals, Natural Products | researchgate.net |
| Chiral Auxiliary | Temporarily attached to a substrate to direct a diastereoselective reaction, then removed. | Chiral Carboxylic Acids, Chiral Alcohols, Amino Alcohols | mdpi.com |
| Precursor for Intermediates | Used to synthesize key chiral intermediates for larger synthetic campaigns. | Sitagliptin intermediate, Rasagiline intermediate | mdpi.com |
Development and Evaluation as Chiral Resolution Agents for Racemic Mixtures
The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, is a fundamental and widely used technique for obtaining enantiopure compounds. pbworks.com One of the most established methods is chemical resolution via the formation of diastereomeric salts. libretexts.org
As a chiral base, this compound is an effective resolving agent for racemic mixtures of chiral acids. libretexts.org The process involves reacting the racemic acid with one enantiomer of the chiral amine. This acid-base reaction produces a mixture of two diastereomeric salts. Because diastereomers have different physical properties, such as solubility, they can be separated by physical means, most commonly by fractional crystallization. pbworks.com One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other dissolved. The crystallized salt is then isolated, and treatment with a strong acid liberates the enantiomerically pure carboxylic acid and regenerates the chiral amine, which can be recovered. libretexts.orglibretexts.org The success of this method depends on the ability of the diastereomeric salts to form well-defined crystals and exhibit a significant difference in solubility in a given solvent system.
| Step | Description | Principle | Reference |
|---|---|---|---|
| 1. Salt Formation | Racemic acid (R/S-acid) is mixed with the chiral amine (S-amine) in a suitable solvent. | Acid-base reaction forms a mixture of two diastereomeric salts (R-acid•S-amine and S-acid•S-amine). | libretexts.org |
| 2. Fractional Crystallization | The solution is cooled or concentrated, causing the less soluble diastereomeric salt to crystallize. | Diastereomers have different physical properties, including solubility. | pbworks.com |
| 3. Separation | The crystallized salt is separated from the mother liquor by filtration. | Physical separation of solid and liquid phases. | rsc.org |
| 4. Liberation of Enantiomer | The purified diastereomeric salt is treated with a strong acid (e.g., HCl). | The stronger acid displaces the resolved carboxylic acid from its salt. | libretexts.org |
| 5. Recovery | The enantiomerically pure acid and the chiral resolving agent are isolated. | The resolving agent can be recovered and reused. | libretexts.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
